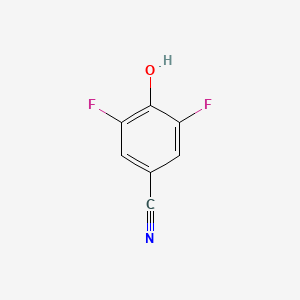

3,5-Difluoro-4-hydroxybenzonitrile

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3,5-difluoro-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNZJDPPWWFJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444265 | |

| Record name | 3,5-Difluoro-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2967-54-6 | |

| Record name | 3,5-Difluoro-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluoro-4-hydroxy-benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 3,5-Difluoro-4-hydroxybenzonitrile from 3,5-Difluoroaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-4-hydroxybenzonitrile is a pivotal building block in contemporary medicinal chemistry, valued for its role in constructing complex pharmaceutical agents.[1][2] This technical guide provides an in-depth, field-proven methodology for its synthesis, commencing with the readily available starting material, 3,5-difluoroaniline. The described four-step synthetic pathway is chemically robust, proceeding through diazotization, hydrolysis, regioselective formylation, and a final aldehyde-to-nitrile conversion. This document emphasizes the mechanistic rationale behind procedural choices, offers detailed experimental protocols, and presents a comprehensive framework for ensuring a reproducible and scalable synthesis.

Introduction: The Strategic Importance of this compound

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and membrane permeability. The 3,5-difluoro-4-hydroxyphenyl motif is particularly significant, appearing in a range of advanced therapeutic candidates. This compound serves as a versatile intermediate, providing a synthetically accessible handle—the nitrile group—for elaboration into various functional groups essential for active pharmaceutical ingredients (APIs).[3][4] Its structured synthesis is therefore a critical competency for laboratories engaged in pharmaceutical and agrochemical research and development.[3]

Recommended Synthetic Strategy: A Four-Step Approach

The conversion of 3,5-difluoroaniline to this compound is most reliably achieved via a four-step sequence. This route was designed for its logical flow, use of well-established transformations, and high degree of control at each stage. The pathway circumvents the direct cyanation of a phenol, which can be challenging, by first installing a formyl group that is readily converted to the target nitrile.

The overall transformation is as follows:

Caption: Overall synthetic workflow from 3,5-difluoroaniline.

Experimental Protocols and Mechanistic Discussion

This section provides a detailed, step-by-step methodology for each transformation, grounded in established chemical principles.

Step 1: Diazotization of 3,5-Difluoroaniline

Principle & Causality: The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of aromatic chemistry.[2] The reaction involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid. The electrophilic nitrosonium ion (NO⁺) then reacts with the nucleophilic amine. The reaction is performed at 0–5 °C because aryl diazonium salts are thermally unstable and can decompose, sometimes explosively, at elevated temperatures.

Detailed Protocol:

-

To a stirred solution of concentrated sulfuric acid (H₂SO₄) in water, cooled to 0–5 °C in an ice-salt bath, add 3,5-difluoroaniline (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Stir the resulting slurry for 15 minutes until a fine, uniform suspension of the aniline salt is formed.

-

Prepare a solution of sodium nitrite (NaNO₂, 1.05 equivalents) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the internal temperature strictly between 0–5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.

-

Self-Validation Check: Confirm the completion of the diazotization by testing a drop of the reaction mixture on starch-iodide paper. A persistent blue-black color indicates a slight excess of nitrous acid, signifying the full consumption of the starting aniline. The resulting solution, containing the 3,5-difluorobenzenediazonium salt, should be used immediately in the next step.

Step 2: Hydrolysis of the Diazonium Salt to 3,5-Difluorophenol

Principle & Causality: The diazonium group (-N₂⁺) is an excellent leaving group. By heating the aqueous acidic solution of the diazonium salt, the C-N bond cleaves, releasing nitrogen gas and forming a highly reactive aryl cation. This cation is immediately trapped by water, a nucleophile, to yield the corresponding phenol. This is a classic and effective method for synthesizing phenols from anilines.[5][6]

Detailed Protocol:

-

Gently heat the diazonium salt solution prepared in Step 1 to approximately 50-60 °C. A steady evolution of nitrogen gas will be observed.

-

Continue heating until the gas evolution ceases, indicating the completion of the reaction. The solution will typically darken.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic extracts and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3,5-difluorophenol, which can be purified by distillation or column chromatography.

Step 3: Vilsmeier-Haack Formylation of 3,5-Difluorophenol

Principle & Causality: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[7][8] The reaction between a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) generates an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[9][10] The phenol's hydroxyl group is a strong activating, ortho-, para-director. The Vilsmeier reagent, a mild electrophile, attacks the electron-rich aromatic ring, with substitution occurring preferentially at the less sterically hindered para position to yield 3,5-difluoro-4-hydroxybenzaldehyde.[7][10]

Detailed Protocol:

-

In a flask equipped with a dropping funnel and under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3.0 equivalents) to 0 °C.

-

Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with stirring, keeping the temperature below 10 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 3,5-difluorophenol (1.0 equivalent) in DMF to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and quench by slowly adding crushed ice, followed by a saturated aqueous solution of sodium acetate or sodium bicarbonate until the mixture is neutral or slightly basic.

-

Stir vigorously until the intermediate iminium salt is fully hydrolyzed to the aldehyde, often resulting in the precipitation of the product.

-

Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Step 4: Conversion of Aldehyde to this compound

Principle & Causality: This transformation is a reliable two-stage, one-pot process. First, the aldehyde reacts with hydroxylamine to form an aldoxime.[11][12] Subsequently, the aldoxime is dehydrated to yield the nitrile.[11][13] Various dehydrating agents can be employed; a common and effective method involves heating the oxime in a high-boiling solvent or with a reagent like acetic anhydride. The mechanism involves the conversion of the hydroxyl group into a better leaving group, followed by elimination to form the carbon-nitrogen triple bond.[14]

Detailed Protocol:

-

Dissolve 3,5-difluoro-4-hydroxybenzaldehyde (1.0 equivalent) in a suitable solvent such as formic acid or DMF.

-

Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 equivalents).[15]

-

Heat the mixture under reflux for the time required to convert the aldehyde to the oxime (monitor by TLC).

-

Continue to heat the reaction mixture (often at a higher temperature if using a high-boiling solvent like DMF) to effect the dehydration of the intermediate oxime to the nitrile.

-

After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data and Yield Summary

The following table provides expected quantitative data for the synthetic sequence. Yields are representative and may vary based on scale and purification efficiency.

| Step | Transformation | Key Reagents | Intermediate/Product | Expected Yield (%) |

| 1 & 2 | Aniline → Phenol | 1. NaNO₂, H₂SO₄2. Heat | 3,5-Difluorophenol | 70-80% |

| 3 | Phenol → Aldehyde | POCl₃, DMF | 3,5-Difluoro-4-hydroxybenzaldehyde | 75-85% |

| 4 | Aldehyde → Nitrile | NH₂OH·HCl, Heat | This compound | 80-90% |

Safety and Handling Considerations

-

Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state. All operations involving them should be conducted at low temperatures (0–5 °C) and behind a safety shield. They should never be allowed to dry out and are best used immediately in solution.

-

Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Reagents: Standard laboratory safety practices should be followed for all reagents. Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthetic route detailed in this guide, progressing from 3,5-difluoroaniline through a phenol intermediate, offers a reliable and scalable method for producing high-purity this compound. By understanding the mechanistic underpinnings of each step—diazotization, hydrolysis, Vilsmeier-Haack formylation, and oxime dehydration—researchers can effectively troubleshoot and optimize the process. This pathway provides drug development professionals with a robust tool for accessing a key molecular scaffold, thereby facilitating the discovery and synthesis of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. Diazotisation [organic-chemistry.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. jk-sci.com [jk-sci.com]

- 11. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]

- 12. Sciencemadness Discussion Board - Conversion of Aldehydes to Nitriles - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. asianpubs.org [asianpubs.org]

A Technical Guide to the ¹⁹F NMR Chemical Shifts of 3,5-Difluoro-4-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, imparting profound effects on metabolic stability, binding affinity, and bioavailability.[1][2] Consequently, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an indispensable tool for the characterization of these fluorinated molecules.[1][2][3] This guide provides an in-depth technical analysis of the ¹⁹F NMR chemical shifts of 3,5-Difluoro-4-hydroxybenzonitrile, a compound representative of a common structural motif in medicinal chemistry. Moving beyond a simple reporting of values, this document elucidates the underlying principles governing its ¹⁹F NMR spectrum, details a rigorous experimental protocol for its acquisition, and explores the influence of environmental factors such as solvent and pH. Furthermore, we introduce computational methods as a powerful predictive and validation tool.

Introduction: The Significance of ¹⁹F NMR in Structural Elucidation

¹⁹F NMR spectroscopy offers several distinct advantages for the analysis of fluorinated compounds. The ¹⁹F nucleus possesses a spin of ½ and is 100% naturally abundant, resulting in high sensitivity comparable to that of ¹H NMR.[1][4][5] Critically, the chemical shift range of ¹⁹F is exceptionally wide—spanning over 800 ppm—which provides exquisite sensitivity to the local electronic environment.[5][6] This sensitivity makes ¹⁹F NMR a powerful "spectroscopic spy" for probing molecular interactions, conformational changes, and metabolic transformations.[2][3] For a molecule like this compound, ¹⁹F NMR is the most direct method for confirming the presence and electronic environment of the fluorine atoms, which are key to its designed properties.

Theoretical Framework: Predicting the ¹⁹F Chemical Shift

The chemical shift of the fluorine nuclei in this compound is determined by a balance of electronic effects from the substituents on the aromatic ring. Due to the molecule's symmetry, both fluorine atoms are chemically equivalent and are expected to produce a single resonance in the ¹⁹F NMR spectrum.

-

Substituent Effects :

-

Hydroxyl Group (-OH) : The para-hydroxyl group is a strong π-donor through resonance, increasing electron density at the ortho and para positions. This increased shielding would typically shift the fluorine resonance upfield (to less negative ppm values).

-

Nitrile Group (-CN) : The meta-nitrile group is a strong electron-withdrawing group through both induction and resonance, decreasing electron density on the ring. This deshielding effect would shift the resonance downfield.

-

Fluorine Atoms (-F) : Fluorine itself is highly electronegative, exerting a strong inductive electron-withdrawing effect, but also a resonance-based electron-donating effect.

-

The final observed chemical shift is a complex interplay of these competing factors. Based on typical chemical shift ranges for aryl fluorides, the resonance for this compound is anticipated to fall within the -100 to -140 ppm range (relative to CFCl₃).[7][8]

The Critical Role of the Molecular Environment

The high sensitivity of the ¹⁹F chemical shift to its surroundings means that experimental conditions can significantly alter the observed spectrum.[4][9][10] Understanding these effects is paramount for reproducibility and accurate interpretation.

Solvent Effects

The choice of deuterated solvent can cause significant variations in the ¹⁹F chemical shift, a phenomenon known as Aromatic Solvent Induced Shifts (ASIS).[11] Polar, hydrogen-bond-donating or -accepting solvents will interact with the phenolic proton and the nitrile group, subtly altering the electronic distribution within the ring and, consequently, the shielding of the fluorine nuclei.

| Solvent | Polarity | Expected Interaction | Potential Shift Direction |

| Chloroform-d (CDCl₃) | Non-polar | Minimal specific interactions. | Serves as a good baseline. |

| DMSO-d₆ | Polar Aprotic | Strong H-bond acceptor at the -OH group. | Downfield shift due to polarization. |

| Methanol-d₄ (CD₃OD) | Polar Protic | Acts as both H-bond donor and acceptor. | Complex effects, likely downfield. |

| Benzene-d₆ | Aromatic | π-stacking and anisotropic effects. | Typically causes upfield shifts.[11] |

pH Dependence

The phenolic hydroxyl group makes this compound a pH-sensitive molecule. Deprotonation of the phenol to form the phenoxide anion will have a dramatic effect on the ¹⁹F chemical shift.

-

Protonated State (Low pH) : The -OH group acts as a moderate electron-donating group.

-

Deprotonated State (High pH) : The resulting phenoxide (-O⁻) is an exceptionally strong electron-donating group. This will massively increase electron density on the ring, causing a significant upfield shift (less negative ppm) of the ¹⁹F resonance.

This pH-dependent shift can be exploited to determine the pKa of the compound and makes such molecules potential candidates for development as ¹⁹F NMR-based pH indicators.[12][13][14]

References

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 19F nuclear magnetic resonance studies of aromatic compounds. Part I. The effect of solvents on the chemical shift of fluorine nuclei in para-substituted fluorobenzenes, 4-substituted 4′-fluoro-trans-stilbenes, and 4-substituted 3′-fluoro-trans-stilbenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. 19F nuclear magnetic resonance studies of aromatic compounds. Part I. The effect of solvents on the chemical shift of fluorine nuclei in para-substituted fluorobenzenes, 4-substituted 4′-fluoro-trans-stilbenes, and 4-substituted 3′-fluoro-trans-stilbenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]

- 12. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. pH-Dependent spin state population and 19F NMR chemical shift via remote ligand protonation in an iron(ii) complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 3,5-Difluoro-4-hydroxybenzonitrile

Introduction

3,5-Difluoro-4-hydroxybenzonitrile is a fluorinated aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the electron-withdrawing fluorine and nitrile groups, make it a valuable synthon for creating complex molecular architectures. Accurate and precise quantification of this analyte, whether as a starting material, a process intermediate, or a metabolite, is critical for quality control, pharmacokinetic studies, and regulatory compliance.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose. It offers unparalleled sensitivity, selectivity, and structural elucidation capabilities. This guide provides a comprehensive framework for developing and validating a robust LC-MS/MS method for the analysis of this compound, drawing upon foundational principles and field-proven strategies.

Section 1: Foundational Physicochemical Properties

A successful analytical method is built upon a thorough understanding of the analyte's chemical nature. The properties of this compound directly inform every decision in the method development process, from sample preparation to instrument settings.

| Property | Value | Implication for MS Analysis |

| Molecular Formula | C₇H₃F₂NO | Provides the basis for calculating the exact mass. |

| Molecular Weight | 155.1 g/mol [1] | Determines the m/z of the parent ion. |

| Structure | Aromatic ring with -OH, -CN, and two -F groups | The phenolic -OH group is acidic and the primary site for deprotonation, making negative ion mode the logical choice. The nitrile and fluorine groups are strongly electron-withdrawing. |

| pKa | ~7-8 (Estimated) | The acidic nature of the phenolic proton dictates that analysis in negative ion mode ([M-H]⁻) will be highly efficient and sensitive. |

The key to analyzing this molecule is leveraging the acidic phenolic proton. In a solution with a pH above its pKa, the molecule will readily deprotonate, forming a stable phenoxide anion. This makes it an ideal candidate for electrospray ionization in negative mode (ESI-).

Section 2: Sample Preparation & Liquid Chromatography

The goal of this stage is twofold: to present the analyte to the mass spectrometer in a compatible solvent system and to chromatographically separate it from any matrix components or impurities.

Experimental Protocol: Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard. Transfer to a 10 mL volumetric flask and dissolve in methanol or acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution into 9.9 mL of 50:50 methanol:water. This solution is used to prepare calibration standards.

-

Calibration Curve Standards: Perform serial dilutions from the working stock solution using 50:50 methanol:water to create a series of standards ranging from the low pg/mL to ng/mL level, depending on the required sensitivity.

Chromatographic Method

A reversed-phase chromatographic method provides excellent retention and peak shape for polar aromatic compounds like this compound.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | C18 stationary phases provide robust hydrophobic retention for aromatic rings. The short length and small particle size are ideal for fast, high-efficiency separations. |

| Mobile Phase A | 0.1% Formic Acid in Water | An acidic modifier ensures the phenolic proton is protonated on-column, leading to better retention and peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low viscosity and good UV transparency. |

| Gradient | 5% B to 95% B over 3 minutes | A generic gradient that can be optimized to ensure the analyte elutes in a region free from matrix interference. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, compatible with standard ESI sources. |

| Injection Volume | 5 µL | A small volume minimizes peak distortion. |

Section 3: Mass Spectrometry Method Development

Ionization Source Selection: The Critical Choice

Electrospray Ionization (ESI) is the preferred technique for polar molecules that can be readily ionized in solution.[2] Given the acidic nature of the phenolic group, ESI in negative ion mode is the optimal choice for achieving the highest sensitivity.[3][4] In this mode, the instrument's high voltage facilitates the removal of the phenolic proton, forming the [M-H]⁻ ion.

Full Scan and MS/MS Analysis

The first step in the MS is to confirm the mass of the deprotonated parent molecule.

-

Infusion: Directly infuse a ~1 µg/mL solution of the analyte into the mass spectrometer.

-

Full Scan (Q1 Scan): In negative ion mode, scan a mass range that includes the expected m/z of the [M-H]⁻ ion (e.g., m/z 50-200). The most abundant ion observed should be the deprotonated molecule at m/z 154.0 .

-

Product Ion Scan (MS/MS): Select the precursor ion (m/z 154.0) in the first quadrupole (Q1). Apply a collision gas (typically argon or nitrogen) in the collision cell (Q2) to induce fragmentation.[5] Scan the third quadrupole (Q3) to detect the resulting fragment ions.

Proposed Fragmentation Pathway

Collision-induced dissociation (CID) of the [M-H]⁻ ion of this compound is expected to proceed through characteristic losses related to its functional groups. The electron-withdrawing nature of the nitrile and fluorine atoms stabilizes the phenoxide anion, requiring sufficient collision energy to induce fragmentation.

The most probable fragmentation pathways involve the loss of small, stable neutral molecules. Based on the fragmentation of similar benzonitrile and phenolic structures, the following primary fragments are proposed:[6][7]

-

Loss of CO (Carbon Monoxide): A common fragmentation pathway for phenols, leading to a five-membered ring fragment.

-

[C₇H₂F₂NO]⁻ → [C₆H₂F₂N]⁻ + CO (m/z 154.0 → m/z 126.0)

-

-

Loss of HCN (Hydrogen Cyanide): A characteristic fragmentation for nitrile-containing compounds.

-

[C₇H₂F₂NO]⁻ → [C₆H₂F₂O]⁻ + HCN (m/z 154.0 → m/z 127.0)

-

The relative abundance of these fragments can be tuned by optimizing the collision energy. A higher collision energy will favor more extensive fragmentation.

Caption: Proposed CID fragmentation pathway for this compound.

Section 4: Quantitative Analysis Workflow (LC-MRM)

For ultimate selectivity and sensitivity, Multiple Reaction Monitoring (MRM) is the gold standard. This tandem MS technique involves selecting a specific precursor ion in Q1, fragmenting it in Q2, and monitoring for a specific product ion in Q3.

MRM Method Development

-

Select Transitions: Based on the product ion scan, select the most intense and specific fragment ions.

-

Quantifier: The most abundant and stable transition (e.g., 154.0 → 126.0). This transition is used for calculating the concentration.

-

Qualifier: A second, less abundant transition (e.g., 154.0 → 127.0). This transition is used to confirm the identity of the analyte. The ratio of the qualifier to quantifier peak areas should be consistent across all samples and standards.

-

-

Optimize Parameters: For each MRM transition, optimize the collision energy (CE) and other instrument-specific parameters (e.g., declustering potential) to maximize the signal intensity.

Method Validation

A quantitative method must be validated to ensure its performance is acceptable for its intended purpose. Validation should be performed according to established regulatory guidelines, such as those from the FDA or the International Council for Harmonisation (ICH).[8][9][10][11]

Caption: Standard workflow for quantitative LC-MS/MS analysis.

The following table summarizes key validation parameters and typical acceptance criteria.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Calibration curve with a correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; Accuracy within ±20%; Precision ≤20% CV. |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the LLOQ). |

| Precision | The closeness of repeated measurements. | Coefficient of Variation (CV) ≤15% (≤20% at the LLOQ). |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |

| Matrix Effect | The suppression or enhancement of ionization due to co-eluting matrix components. | Assessed by comparing the response of the analyte in matrix versus neat solution. Should be consistent and reproducible. |

Conclusion

The mass spectrometric analysis of this compound is a straightforward yet exacting process. By leveraging its intrinsic physicochemical properties—specifically the acidic phenolic proton—a highly sensitive and selective method can be developed using liquid chromatography coupled with negative ion electrospray ionization tandem mass spectrometry. A systematic approach to method development, from chromatographic separation to the optimization of MRM transitions, is essential. Rigorous method validation in accordance with regulatory standards ensures that the data generated is reliable, reproducible, and fit for purpose, supporting critical decisions in drug development and manufacturing.

References

- 1. cenmed.com [cenmed.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]

- 5. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 6. novaresearch.unl.pt [novaresearch.unl.pt]

- 7. researchgate.net [researchgate.net]

- 8. labs.iqvia.com [labs.iqvia.com]

- 9. fda.gov [fda.gov]

- 10. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 11. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

FT-IR spectrum of 3,5-Difluoro-4-hydroxybenzonitrile

An In-depth Technical Guide to the FT-IR Spectrum of 3,5-Difluoro-4-hydroxybenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple peak-listing to offer a foundational understanding of how the molecule's unique structure dictates its vibrational spectrum. We will explore the theoretical underpinnings of its spectral features, present a validated experimental protocol for data acquisition using Attenuated Total Reflectance (ATR), and provide a detailed interpretation of the resulting spectrum. The causality behind experimental choices and analytical deductions is emphasized to ensure a robust and reproducible understanding of the material's characterization.

Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization

This compound (PubChem CID: 10749406) is a polysubstituted aromatic compound whose utility in organic synthesis is derived from its distinct functional groups: a nitrile (–C≡N), a hydroxyl (–OH), and two fluorine atoms (–F) attached to a benzene ring.[1][2] The precise arrangement of these groups governs the molecule's reactivity and physical properties.

FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming the identity and purity of such molecules.[3] By measuring the absorption of infrared radiation by molecular vibrations, an FT-IR spectrum provides a unique "fingerprint" directly correlated to the functional groups and overall structure. For a molecule like this compound, FT-IR is indispensable for verifying the presence of the key nitrile and hydroxyl moieties and confirming the integrity of the substituted aromatic framework.

Theoretical Principles: Correlating Structure with Spectral Features

The infrared spectrum of this compound is a superposition of the vibrational modes of its constituent parts. The frequency of each vibration is determined by the masses of the bonded atoms and the strength of the chemical bond connecting them. The key functional groups and their expected vibrational characteristics are as follows:

-

Hydroxyl (–OH) Group: The O–H stretching vibration in phenols typically appears as a strong, broad absorption band in the 3200–3600 cm⁻¹ region.[4][5] The broadening is a direct consequence of intermolecular hydrogen bonding (O–H···N or O–H···O), which is significant in the solid state. The C–O stretching vibration of a phenol is also characteristic, appearing in the 1200-1260 cm⁻¹ range, distinguishing it from aliphatic alcohols.[4]

-

Nitrile (–C≡N) Group: The carbon-nitrogen triple bond stretch is one of the most diagnostic peaks in an IR spectrum. It appears as a sharp, medium-intensity absorption in a relatively uncongested region of the spectrum, typically between 2220 and 2260 cm⁻¹.[6] For aromatic nitriles, this peak is often found near 2240 cm⁻¹.[6][7] Its intensity and exact position can be influenced by the electronic effects of other substituents on the aromatic ring.[8][9]

-

Carbon–Fluorine (C–F) Bonds: The C–F bond is the strongest single bond in organic chemistry, leading to intense absorption bands.[10] These C–F stretching vibrations are found in the 1000–1360 cm⁻¹ region.[10] For molecules with multiple fluorine atoms, this absorption may split into symmetric and asymmetric stretching modes, often resulting in multiple strong peaks that can dominate the fingerprint region.[10][11]

-

Substituted Benzene Ring: The aromatic ring gives rise to several characteristic vibrations:

-

Aromatic C–H Stretch: These appear as weak to medium absorptions just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[4][12]

-

Ring C=C Stretches: These occur as a series of medium to strong peaks in the 1450–1600 cm⁻¹ region.[4][12]

-

Out-of-Plane (OOP) C–H Bending: The substitution pattern on the benzene ring strongly influences the C–H "wagging" vibrations below 900 cm⁻¹.[12][13] For this compound, the ring is 1,2,4,5-tetrasubstituted, leaving two adjacent C-H bonds. This pattern is expected to produce a characteristic absorption in the 800-900 cm⁻¹ range.

-

Experimental Protocol: Acquiring a High-Fidelity ATR-FT-IR Spectrum

Attenuated Total Reflectance (ATR) is the preferred sampling technique for analyzing solid powders like this compound. It requires minimal to no sample preparation, avoids complications from moisture often associated with KBr pellets, and ensures excellent sample-to-crystal contact for high-quality data.[14][15][16]

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Verify that the ATR accessory (e.g., with a diamond or zinc selenide crystal) is correctly installed.[17]

-

-

Crystal Cleaning (Causality: Prevent Cross-Contamination):

-

Thoroughly clean the ATR crystal surface. A common and effective procedure is to wipe the crystal with a lint-free swab soaked in isopropyl alcohol, followed by a dry swab to remove any residual solvent.

-

Rationale: Any residue from previous samples or cleaning solvents will contribute to the spectrum, leading to inaccurate results.

-

-

Background Spectrum Acquisition (Causality: Isolate Sample Absorptions):

-

With the clean, empty ATR crystal in place, lower the pressure clamp to apply consistent pressure.

-

Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

-

Rationale: This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench response. The instrument software automatically subtracts this background from the sample spectrum, ensuring that the final spectrum contains only the absorptions from the sample itself.

-

-

Sample Application and Measurement:

-

Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal.[17]

-

Lower the press arm and apply firm, consistent pressure to ensure intimate contact between the solid sample and the crystal surface.

-

Rationale: The ATR effect relies on an evanescent wave that penetrates only a few microns into the sample.[15] Poor contact results in a weak, low-quality spectrum with poor signal-to-noise.

-

Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background scan.

-

-

Data Processing and Post-Acquisition:

-

The instrument software will automatically perform the background subtraction.

-

Apply an ATR correction if necessary (this algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave).

-

Clean the crystal surface thoroughly as described in Step 2 to prepare for the next measurement.

-

FT-IR Spectrum Analysis and Interpretation

The is characterized by several distinct regions. The table below summarizes the expected key absorption bands, followed by a detailed discussion.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Assignment & Expected Intensity |

| 3500–3200 | O–H Stretch (intermolecular H-bonded) | Strong, Broad |

| 3100–3030 | Aromatic C–H Stretch | Weak to Medium, Sharp |

| 2260–2240 | C≡N Stretch | Medium, Sharp |

| 1610–1580 | Aromatic C=C Ring Stretch | Medium to Strong |

| 1520–1470 | Aromatic C=C Ring Stretch | Medium to Strong |

| 1360–1200 | C–F Stretch & C–O Stretch | Strong, Complex Bands |

| 900–800 | Aromatic C–H Out-of-Plane Bend | Medium to Strong |

Table 1: Summary of characteristic FT-IR vibrational frequencies for this compound.

Detailed Peak Assignments

-

O–H Stretching Region (~3350 cm⁻¹): A prominent, broad absorption is expected in this region, confirming the presence of the hydroxyl group. Its breadth is a clear indicator of strong intermolecular hydrogen bonding within the solid-state crystal lattice, a typical feature for phenols.[4]

-

C≡N Stretching Region (~2250 cm⁻¹): A sharp, distinct peak of medium intensity should be observed here. This is a highly reliable and unambiguous indicator of the nitrile functional group.[6][8] Its clean appearance in a spectrally isolated region makes it a primary marker for confirming the molecule's identity.

-

Aromatic and C–F Region (1610–1100 cm⁻¹): This region is more complex.

-

Peaks around 1600 cm⁻¹ and 1500 cm⁻¹ are attributed to the stretching vibrations of the C=C bonds within the benzene ring.[12]

-

The region between 1360 cm⁻¹ and 1200 cm⁻¹ will likely contain multiple strong, possibly overlapping, absorptions. This complexity arises from the confluence of the very strong C–F stretching vibrations and the phenolic C–O stretch.[10][18] The presence of two fluorine atoms can lead to multiple C-F bands, making precise assignment without computational modeling challenging but confirming the fluorinated nature of the compound.[10]

-

-

Fingerprint Region (< 1000 cm⁻¹): This region contains numerous absorptions related to bending and skeletal vibrations. A key diagnostic peak is expected between 800-900 cm⁻¹ , corresponding to the out-of-plane bending of the two adjacent C–H bonds on the tetrasubstituted aromatic ring.[12][13] This feature provides strong evidence for the specific substitution pattern of the molecule.

Workflow for Spectral Analysis

The logical process from sample handling to structural confirmation is a self-validating system. Each step builds upon the last to ensure the final interpretation is grounded in a high-quality, artifact-free dataset.

Caption: Logical workflow for FT-IR analysis of this compound.

Conclusion

The provides a wealth of structural information that is readily interpretable. The key diagnostic features are the broad hydroxyl O–H stretch (~3350 cm⁻¹), the sharp nitrile C≡N stretch (~2250 cm⁻¹), the strong and complex C–F and C–O absorptions (1360–1200 cm⁻¹), and characteristic aromatic ring vibrations. By following a robust experimental protocol, particularly with the ATR technique, a high-fidelity spectrum can be reliably obtained. This spectrum serves as an essential tool for identity confirmation, quality control in manufacturing, and for monitoring chemical reactions involving this versatile synthetic intermediate.

References

- 1. PubChemLite - 3,5-difluoro-4-hydroxy-benzonitrile (C7H3F2NO) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 11. mathnet.ru [mathnet.ru]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. agilent.com [agilent.com]

- 15. mt.com [mt.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 18. ijaemr.com [ijaemr.com]

An In-depth Technical Guide to the Solubility of 3,5-Difluoro-4-hydroxybenzonitrile in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 3,5-Difluoro-4-hydroxybenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its solubility in different organic solvents is paramount for researchers, scientists, and drug development professionals to ensure efficient process design, formulation development, and quality control.

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate like this compound is a fundamental physicochemical property that governs its behavior in various stages of development and application. From synthesis and purification to formulation and bioavailability, solubility data informs critical decisions. In drug development, poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate. In chemical synthesis, knowledge of solubility is essential for optimizing reaction conditions, choosing appropriate solvents for crystallization and purification, and ensuring high yield and purity of the final product.

This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing a framework for its experimental determination and interpretation.

Physicochemical Properties of this compound

To understand the solubility of this compound, it is crucial to first examine its molecular structure and resulting physicochemical properties.

Molecular Structure:

-

Appearance: White to pale cream crystals or powder.[3]

-

Key Functional Groups:

-

Hydroxyl (-OH) group: Capable of acting as both a hydrogen bond donor and acceptor.

-

Nitrile (-CN) group: A polar group that can act as a hydrogen bond acceptor.

-

Fluorine (-F) atoms: Highly electronegative atoms that contribute to the molecule's polarity and can participate in weaker intermolecular interactions.

-

Benzene ring: A nonpolar aromatic core.

-

The presence of both polar (hydroxyl, nitrile, fluorine) and nonpolar (benzene ring) moieties suggests that the solubility of this compound will be highly dependent on the nature of the solvent.

Predicted Solubility Behavior:

Based on its structure, this compound is expected to be more soluble in polar organic solvents that can engage in hydrogen bonding. For instance, a structurally similar compound, 4-hydroxy-3,5-dimethylbenzonitrile, is known to be soluble in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[4] The parent compound, benzonitrile, is slightly soluble in water but more soluble in organic solvents.[5][6][7] Therefore, it is reasonable to predict that this compound will exhibit good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, acetonitrile). Its solubility in nonpolar solvents is expected to be limited due to the presence of the polar functional groups.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the solubility of a compound is through experimental measurement. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[8] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase.

Experimental Workflow: The Shake-Flask Method

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Detailed Step-by-Step Protocol

Materials:

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed vessels

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Stock Standards: Prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) at a known concentration.

-

Calibration Curve: From the stock solution, prepare a series of calibration standards of decreasing concentrations. Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve of response versus concentration.

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using the validated analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Analytical Method for Quantification

A validated analytical method is essential for accurately quantifying the concentration of the dissolved compound. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used and reliable technique.[9][10]

-

Column: A C18 column is often suitable for separating aromatic compounds.[9]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

-

Detection: The UV detector should be set to a wavelength where this compound exhibits strong absorbance. The UV spectrum of hydroxybenzonitrile can be used as a reference to determine an appropriate wavelength.[11]

Alternatively, UV-Vis spectrophotometry can be used if the compound has a distinct chromophore and there are no interfering substances in the solvent.[12]

Expected Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Methanol | Polar Protic | High | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, readily interacting with the hydroxyl and nitrile groups of the solute. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol can form strong hydrogen bonds with this compound. |

| Acetone | Polar Aprotic | Moderate to High | The carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute. The overall polarity of acetone facilitates the dissolution of the polar solute. |

| Acetonitrile | Polar Aprotic | Moderate | The nitrile group of acetonitrile can interact with the polar groups of the solute, but it is a weaker hydrogen bond acceptor than acetone. |

| Ethyl Acetate | Moderately Polar | Moderate | The ester group can act as a hydrogen bond acceptor, but the presence of the nonpolar ethyl group may slightly reduce its solvating power for this compound compared to more polar solvents. |

| Dichloromethane (DCM) | Nonpolar (dipolar) | Low to Moderate | While considered nonpolar, DCM has a dipole moment and can engage in dipole-dipole interactions. However, its inability to form strong hydrogen bonds will likely limit the solubility of this compound. |

| Hexane | Nonpolar | Very Low | As a nonpolar alkane, hexane lacks the ability to form the necessary intermolecular interactions (hydrogen bonding, strong dipole-dipole) to effectively dissolve the polar this compound. |

| Toluene | Nonpolar (aromatic) | Low | The aromatic ring of toluene can have some pi-pi stacking interactions with the benzene ring of the solute, but this is unlikely to overcome the energy required to break the crystal lattice of the highly polar solid. |

| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Very High | DMSO is a very strong hydrogen bond acceptor and a highly polar solvent, making it an excellent solvent for many polar organic compounds. |

Disclaimer: The expected solubility values in this table are qualitative estimations based on chemical principles and data from analogous compounds. For accurate quantitative data, experimental determination as described in Section 3 is required.

Interpreting Solubility Data: The Role of Intermolecular Forces

The solubility of a solid in a liquid is a result of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

The following diagram illustrates the key intermolecular forces that govern the solubility of this compound in polar solvents.

Caption: Key intermolecular forces influencing the solubility of this compound in protic and aprotic polar solvents.

In polar protic solvents like methanol and ethanol, the primary driving force for dissolution is the formation of strong hydrogen bonds between the solvent and the solute's hydroxyl and nitrile groups. The solvent can act as both a hydrogen bond donor and acceptor, effectively solvating the solute molecule.

In polar aprotic solvents like acetone and DMSO, the solvent can only act as a hydrogen bond acceptor. It will form hydrogen bonds with the hydroxyl group of this compound. Additionally, dipole-dipole interactions between the polar solvent and the polar C-F and C-N bonds of the solute contribute to the overall solubility.

The lower solubility in nonpolar solvents is due to the inability of these solvents to form strong interactions with the polar functional groups of the solute. The energy gained from weak van der Waals forces between the nonpolar solvent and the solute's benzene ring is insufficient to overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) in the solid crystal lattice of this compound.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is not widely published, a thorough understanding of the molecule's physicochemical properties allows for reasoned predictions of its solubility behavior. The detailed experimental protocol for the shake-flask method, coupled with a validated analytical technique like HPLC-UV, provides a robust system for generating accurate and reliable solubility data. This information is indispensable for researchers and professionals in the chemical and pharmaceutical industries to facilitate process optimization, formulation development, and ultimately, the successful application of this important chemical compound.

References

- 1. chemscene.com [chemscene.com]

- 2. cenmed.com [cenmed.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. atamankimya.com [atamankimya.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Benzonitrile - Wikipedia [en.wikipedia.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. longdom.org [longdom.org]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3,5-Difluoro-4-hydroxybenzonitrile: Properties, Synthesis, and Applications

Abstract: This guide provides a comprehensive technical overview of 3,5-Difluoro-4-hydroxybenzonitrile (CAS No. 2967-54-6), a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, explore its electronic characteristics and chemical reactivity, detail a representative synthetic pathway, and discuss its applications as a versatile building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable synthetic intermediate.

Molecular Structure and Chemical Identity

This compound is a multifunctional aromatic compound.[1] Its structure is characterized by a benzene ring substituted with a hydroxyl (-OH) group, a nitrile (-C≡N) group, and two fluorine (-F) atoms positioned ortho to the hydroxyl group and meta to the nitrile group.

The strategic placement of these functional groups imparts a unique electronic profile. The hydroxyl group is an activating, ortho-para directing group, while the nitrile and fluorine atoms are deactivating, electron-withdrawing groups. This electronic interplay is fundamental to its reactivity and its utility as a synthetic precursor.

Caption: Key functional groups of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are crucial for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source |

| CAS Number | 2967-54-6 | [1][2][3] |

| Molecular Formula | C₇H₃F₂NO | [1][2][4] |

| Molecular Weight | 155.10 g/mol | [1][2] |

| Appearance | White to pale cream crystals or powder | [3] |

| Melting Point | 198.0 - 208.0 °C | [3] |

| Topological Polar Surface Area (TPSA) | 44.02 Ų | [1] |

| LogP (Predicted) | 1.54208 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 0 | [1] |

Reactivity and Chemical Behavior

The reactivity of this compound is governed by its distinct functional groups.

-

Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be readily deprotonated by a base to form a phenoxide ion. This site is a key handle for etherification and esterification reactions, allowing for the introduction of diverse substituents. The pKa is influenced by the electron-withdrawing fluorine and nitrile groups, making it more acidic than phenol itself.

-

Aromatic Ring: The fluorine atoms strongly deactivate the ring towards electrophilic aromatic substitution. However, the powerful activating effect of the corresponding phenoxide ion can enable substitution reactions under specific conditions. The positions ortho to the hydroxyl group (and meta to the nitrile) are the most likely sites for such reactions.

-

Nitrile Group: The nitrile group is relatively stable but can undergo hydrolysis to a carboxylic acid or reduction to an amine under appropriate conditions. It is a key contributor to the molecule's polarity and serves as a valuable synthetic handle.

The presence of fluorine atoms not only modulates the electronic properties but can also improve metabolic stability and binding affinity when the molecule is incorporated into a larger bioactive compound, a common strategy in drug design.[5][6]

Synthesis Methodologies

The synthesis of substituted hydroxybenzonitriles often involves multi-step sequences starting from readily available materials. A common strategy for analogous compounds, such as 2,6-difluoro-4-hydroxybenzonitrile, starts with a corresponding aniline derivative.[7] This process typically involves bromination, diazotization-hydrolysis to install the hydroxyl group, and finally, a cyanation reaction to introduce the nitrile functionality.[7]

Exemplary Protocol: Synthesis of a Difluoro-4-hydroxybenzonitrile Analog

This protocol is based on the synthesis of the 2,6-difluoro isomer and serves as a representative workflow for this class of compounds.[7]

Step 1: Bromination of the Aniline Precursor

-

Dissolve the starting aniline (e.g., 3,5-difluoroaniline) in a suitable solvent.

-

Introduce a brominating agent (e.g., N-bromosuccinimide or bromine) under controlled temperature conditions to achieve selective bromination at the para-position.

-

Work up the reaction mixture to isolate the brominated aniline intermediate.

Step 2: Diazotization and Hydrolysis

-

Dissolve the brominated aniline in an acidic aqueous solution (e.g., using phosphoric acid).[7]

-

Cool the mixture to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.

-

Heat the reaction mixture to hydrolyze the diazonium salt, replacing it with a hydroxyl group. This step is often catalyzed by a copper salt.[7]

-

Extract the resulting brominated phenol from the aqueous solution.

Step 3: Cyanation

-

The final step involves a nucleophilic substitution to replace the bromine atom with a nitrile group.

-

Heat the brominated phenol with a cyanide source, such as copper(I) cyanide (CuCN), in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

-

Following the reaction, perform an aqueous workup and purification (e.g., crystallization or chromatography) to yield the final this compound product.

Caption: Representative workflow for the synthesis of difluoro-hydroxybenzonitriles.

Applications in Research and Development

This compound is a valuable building block for creating more complex molecules with desired biological or material properties.[6][8]

-

Pharmaceutical Synthesis: As a versatile intermediate, this compound is instrumental in synthesizing active pharmaceutical ingredients (APIs).[5][6][8] The fluorinated hydroxyphenyl nitrile motif is present in various developmental drugs. The fluorine atoms can enhance metabolic stability and binding affinity, while the hydroxyl and nitrile groups provide points for further chemical elaboration.[5] It is particularly useful in constructing inhibitors for enzymes or receptors in therapeutic areas like oncology and infectious diseases.

-

Agrochemical Development: Similar to its role in pharmaceuticals, this compound is used to create new pesticides and herbicides.[6][8] The unique electronic and steric properties conferred by the fluorine and nitrile groups can lead to compounds with high potency and selectivity against specific agricultural pests or weeds.[6]

-

Materials Science: The rigid, polar structure of this compound makes it a candidate for incorporation into high-performance polymers, liquid crystals, and other advanced materials where thermal stability and specific electronic properties are required.[8][9]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling by trained personnel in a controlled laboratory environment.

-

Toxicity: The compound is considered toxic if swallowed, in contact with skin, or if inhaled.[2]

-

Irritation: It is known to cause skin and serious eye irritation.[10] It may also cause respiratory irritation.[10][11]

-

Handling Precautions:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[11][12]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12]

-

Avoid contact with skin, eyes, and clothing.[12]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[11][12][13]

References

- 1. chemscene.com [chemscene.com]

- 2. cenmed.com [cenmed.com]

- 3. H31620.03 [thermofisher.com]

- 4. PubChemLite - 3,5-difluoro-4-hydroxy-benzonitrile (C7H3F2NO) [pubchemlite.lcsb.uni.lu]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]

- 10. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

CAS number 2967-54-6 characterization data

A Technical Guide to the Characterization of N-Ethyl-N-nitroso-ethanamine (CAS 2967-54-6)

Disclaimer: Publicly available, in-depth characterization data for N-Ethyl-N-nitroso-ethanamine (CAS 2967-54-6) is limited. This guide will utilize its structural analogue, N-Nitrosodiethylamine (NDEA, CAS 55-18-5) , as a representative compound to detail the essential characterization methodologies and data interpretation. The principles and techniques described herein are directly applicable to the analysis of CAS 2967-54-6.

Introduction

N-nitroso compounds are a class of chemicals that have garnered significant attention from regulatory bodies and the pharmaceutical industry due to their classification as probable human carcinogens.[1][2] Their formation can occur during the synthesis, manufacturing, or storage of various products, including pharmaceuticals, necessitating highly sensitive and specific analytical methods for their detection and quantification.[1] This guide provides a comprehensive overview of the characterization of N-nitrosamines, using the well-documented N-Nitrosodiethylamine (NDEA) as a model. We will explore its physicochemical properties, spectroscopic signature, analytical quantification, and the toxicological mechanisms that drive its classification as a hazardous impurity.

Part 1: Physicochemical and Spectroscopic Characterization

A foundational step in the analysis of any chemical entity is the thorough characterization of its physical and spectroscopic properties. This data provides the basis for identity confirmation and informs the selection of appropriate analytical techniques.

Physicochemical Properties

NDEA is a light-sensitive, volatile, clear yellow oil.[2] It is soluble in water, lipids, and various organic solvents.[2] A summary of its key physical properties is presented in Table 1. Understanding these properties is crucial; for instance, its volatility and thermal stability (or lack thereof) will determine whether a gas chromatography (GC) or liquid chromatography (LC) based method is more suitable for analysis.

Table 1: Physicochemical Properties of N-Nitrosodiethylamine (NDEA)

| Property | Value | Source |

|---|---|---|

| CAS Number | 55-18-5 | [3] |

| Molecular Formula | C4H10N2O | [3] |

| Molecular Weight | 102.14 g/mol | [4] |

| Appearance | Clear, slightly yellow liquid | [4][5] |

| Boiling Point | 175-177 °C | [4] |

| Specific Gravity | 0.9422 | [5] |

| Solubility | Soluble in water, lipids, organic solvents |[2] |

Spectroscopic Profile

Spectroscopic analysis provides a "fingerprint" of a molecule, allowing for its unambiguous identification. The primary techniques used are Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

1.2.1 Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For NDEA, electron ionization (EI) is a common method. The resulting mass spectrum shows a molecular ion peak ([M]+) at m/z 102, corresponding to the molecular weight of NDEA.[6] Other significant fragments can be observed, which aid in structural confirmation.[6]

1.2.2 Infrared (IR) Spectroscopy

IR spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. The IR spectrum of NDEA would show characteristic absorption bands corresponding to C-H, C-N, and N=O bond vibrations.[3][7] These spectra can be acquired on neat liquid samples or in various solvents.[8]

1.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms.

-

¹H NMR: The proton NMR spectrum of NDEA would show signals corresponding to the two ethyl groups. The chemical shifts and splitting patterns of these signals are indicative of their connectivity within the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.[9][10] For NDEA, two distinct signals would be expected for the two carbons of the ethyl groups.[9][10]

Part 2: Analytical Methodologies for Quantification

Due to the low acceptable intake (AI) limits set by regulatory agencies like the U.S. Food and Drug Administration (FDA), highly sensitive analytical methods are required for the quantification of nitrosamine impurities.[1][11] The choice between GC and LC is often dictated by the volatility and thermal stability of the target nitrosamine.[1]

Core Principle: The Need for Mass Spectrometry

Given the trace levels at which these impurities must be controlled, conventional detectors like Ultraviolet (UV) are often insufficient.[1] Mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers the necessary sensitivity and selectivity for this application.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a preferred method for a broad range of nitrosamines, including those that are non-volatile or thermally unstable.[1][12]

Workflow Diagram: LC-MS/MS Analysis of N-Nitrosamines

Caption: General workflow for NDEA analysis using an internal standard.[13]

Detailed Protocol: LC-MS/MS Method

-

Standard Preparation : Prepare stock solutions of the nitrosamine standard (e.g., NDEA) and a deuterated internal standard (e.g., NDEA-d10) in a suitable solvent like water or methanol.[14] Create a series of calibration standards by diluting the stock solutions.[1]

-

Sample Preparation :

-

Accurately weigh the drug substance into a centrifuge tube.

-

Add a precise volume of diluent (e.g., 1% formic acid in water) and the internal standard solution.

-

Vortex the sample to ensure thorough mixing and extraction of the analyte.

-

Centrifuge the sample to separate any undissolved material.[1]

-

Filter the supernatant into an appropriate vial for analysis.

-

-

Chromatographic Conditions :

-

LC System : A UPLC or HPLC system.[1]

-

Column : A suitable reversed-phase column (e.g., C18).

-

Mobile Phase A : 0.1% Formic Acid in Water.[1]

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile or Methanol.[1]

-

Gradient : A gradient elution is typically used, starting with a low percentage of organic mobile phase and ramping up to elute the nitrosamines.[1]

-

-

Mass Spectrometry Conditions :

Rationale for Experimental Choices : The use of a stable isotope-labeled internal standard, such as NDEA-d10, is critical.[13] Because it is chemically almost identical to the analyte, it co-elutes and experiences similar matrix effects or variations in instrument response, allowing for more accurate and precise quantification.[13] The acidic mobile phase helps to protonate the analytes, which is favorable for positive-ion mode mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile nitrosamines like NDEA, GC-MS is also a powerful technique.[1] Headspace GC-MS is particularly useful as it minimizes matrix effects by only introducing the volatile components of the sample into the instrument.[15]

Detailed Protocol: Headspace GC-MS Method

-

Standard and Sample Preparation :

-

Headspace Conditions :

-

Incubation Temperature and Time : Optimize to ensure efficient partitioning of the nitrosamines into the headspace.

-

-

GC Conditions :

-

Mass Spectrometry Conditions :

-

Ion Source : Electron Ionization (EI).

-

Detection Mode : Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity.

-

Part 3: Toxicological Profile and Mechanism of Action

NDEA is classified as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.[2][15] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[16] The toxicity of NDEA is not inherent to the molecule itself but is a result of its metabolic activation in the body.[17]

Metabolic Activation

The primary pathway for NDEA's bioactivation involves cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP2A6, which are predominantly found in the liver.[18][19]

-

α-Hydroxylation : The process begins with the hydroxylation at the α-carbon of one of NDEA's ethyl groups.[18][20]

-

Decomposition : This creates an unstable intermediate that spontaneously decomposes, releasing acetaldehyde.[18][20]

-

Formation of Ethyldiazonium Ion : The decomposition yields a highly reactive electrophilic ethyldiazonium ion.[18][20]

-

DNA Alkylation : This reactive ion can then attack nucleophilic sites on DNA bases, forming DNA adducts (e.g., N7-ethylguanine and O⁶-ethylguanine).[18]

This process of DNA alkylation can lead to mutations during DNA replication if not repaired, which is the initiating step in carcinogenesis.[20]

Diagram: Metabolic Activation of NDEA

Caption: Metabolic activation pathway of NDEA leading to DNA damage.[18][20]

Conclusion

The characterization of N-nitrosamines such as N-Ethyl-N-nitroso-ethanamine requires a multi-faceted approach combining physicochemical analysis, detailed spectroscopic identification, and highly sensitive quantitative methods. As demonstrated using NDEA as a model, techniques like LC-MS/MS and GC-MS are indispensable for meeting the stringent regulatory requirements for these potentially carcinogenic impurities. A thorough understanding of their metabolic activation provides the causal link between their chemical structure and toxicological effects, underscoring the critical importance of their control in pharmaceutical products and other consumer goods.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-Nitrosodiethylamine - Wikipedia [en.wikipedia.org]

- 3. Ethanamine, N-ethyl-N-nitroso- [webbook.nist.gov]

- 4. N-Nitrosodiethylamine | C4H10N2O | CID 5921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-NITROSODIETHYLAMINE | Occupational Safety and Health Administration [osha.gov]

- 6. ez.restek.com [ez.restek.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. N-Nitrosodimethylamine [webbook.nist.gov]

- 9. N-NITROSODIETHYLAMINE(55-18-5) 13C NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. veeprho.com [veeprho.com]

- 12. lcms.cz [lcms.cz]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. N-Nitrosodiethylamine-d10 | C4H10N2O | CID 137628712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. shimadzu.com [shimadzu.com]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. Standardization of conditions for the metabolic activation of N-nitrosodiethylamine in mutagenicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]